molecular formula C24H21N5O3S B2742370 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 536705-68-7

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2742370
CAS No.: 536705-68-7
M. Wt: 459.52
InChI Key: MZVGTAPDEAMGHJ-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), key signaling nodes in hematopoietic cells. Its primary research value lies in the study of myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML), where dysregulated JAK2 and FLT3 signaling are frequently implicated in pathogenesis. The compound exerts its effects by potently inhibiting JAK2-mediated phosphorylation events, disrupting the JAK-STAT signaling cascade, and by targeting both wild-type and mutant forms of FLT3, including the internal tandem duplication (FLT3-ITD) which is associated with poor prognosis in AML. This dual-targeting mechanism induces cell cycle arrest and promotes apoptosis in dependent cell lines. Researchers utilize this molecule as a critical tool compound to elucidate the complexities of JAK2 and FLT3 signaling pathways, to investigate mechanisms of drug resistance, and to evaluate potential therapeutic strategies in preclinical models of hematologic malignancies [source: https://pubmed.ncbi.nlm.nih.gov/25921899/]. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-13-8-14(2)10-16(9-13)29-23(31)22-21(17-6-4-5-7-18(17)25-22)27-24(29)33-12-20(30)26-19-11-15(3)32-28-19/h4-11,25H,12H2,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVGTAPDEAMGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NOC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is C18H19N3O2SC_{18}H_{19}N_3O_2S, with a molecular weight of approximately 341.43 g/mol. The structure includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to our target have shown activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . A structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhance antimicrobial efficacy .

CompoundActivityMIC (µM)
Compound AAgainst S. aureus66
Compound BAgainst E. coli50
Target CompoundPreliminary screeningTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies suggest that the presence of the pyrimidine ring contributes to cytotoxicity against cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.2 µM against specific cancer cells, indicating strong potential for further development .

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as enzymes or receptors linked to cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism and growth.

Case Studies

  • Antibacterial Screening : A study conducted on a series of pyrimidine derivatives found that certain substitutions led to enhanced activity against Gram-positive bacteria. The target compound's thioether linkage may play a role in this increased activity .
  • Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 1 µM. This suggests a strong potential for therapeutic applications in oncology .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be functionalized to create more complex molecules, making it valuable for chemists seeking to develop novel compounds.

2. Reaction Mechanisms

  • The compound can undergo various chemical reactions such as oxidation and reduction. For example, it can be oxidized using hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones. Reduction reactions using lithium aluminum hydride may convert certain functional groups into alcohols or amines .

Biological Applications

1. Antimicrobial Activity

  • Research indicates that derivatives of pyrimidine structures exhibit antimicrobial properties. The thioacetamide linkage in this compound suggests potential interactions with biological macromolecules, which could lead to the development of effective antimicrobial agents against pathogens like Escherichia coli and Staphylococcus aureus .

2. Drug Development

  • The pharmacological potential of this compound is noteworthy. Its ability to interact with specific molecular targets positions it as a candidate for drug development, particularly in the treatment of infections or diseases caused by resistant strains of bacteria .

Medicinal Applications

1. Cancer Research

  • Compounds similar to this one have shown promise in cancer research due to their ability to inhibit tumor growth and modulate cellular pathways involved in cancer progression. The mechanism by which these compounds exert their effects often involves binding to enzymes or receptors that play critical roles in cell proliferation and survival .

2. Structure-Activity Relationship Studies

  • Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound as a therapeutic agent. Variations in substituents can significantly influence biological activity, making SAR studies essential for identifying the most promising derivatives for further development .

Industrial Applications

1. Material Science

  • In industrial applications, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may lead to innovations in polymer science or materials engineering .

Case Studies and Research Findings

Study Findings Application
Nagaraj & Reddy (2008)Novel pyrimidine derivatives showed high activity against E. coli and S. aureus.Antimicrobial agents
Chikhalia et al. (2014)Synthesized thiouracil derivatives exhibited antibacterial activity against multiple bacterial strains.Drug development
Patel et al. (2020)4-substituted pyrimidine derivatives demonstrated potent antibacterial activity exceeding standard drugs like trimethoprim.Antimicrobial research

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s activity and properties are influenced by substitutions on both the pyrimidoindole core and the acetamide side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Substituent Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activity
Target Compound 3-(3,5-Dimethylphenyl) 5-Methylisoxazol-3-yl ~487.56 High lipophilicity (logP ~3.8*), potential TLR4 modulation (inferred from )
2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide () 3-Methyl 4-Methylphenyl ~437.51 Moderate solubility; lower steric hindrance may enhance bioavailability
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (11, ) 3-Phenyl Cyclopentyl ~449.54 76% synthetic yield; demonstrated TLR4 binding affinity
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () 3-(3-Methoxyphenyl) 5-Ethyl-1,3,4-thiadiazol-2-yl ~534.64 Methoxy group improves solubility; thiadiazole may enhance metabolic stability
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide () 3-Methyl 4-(Trifluoromethoxy)phenyl ~505.48 Trifluoromethoxy group increases electron-withdrawing effects and bioavailability

*Estimated based on substituent contributions.

Key Research Findings

Impact of Core Substituents

  • 3,5-Dimethylphenyl vs. 3-Methyl/Phenyl ():
    The 3,5-dimethylphenyl group in the target compound introduces greater steric bulk and lipophilicity compared to 3-methyl or phenyl analogs. This may enhance membrane permeability but reduce aqueous solubility. For example, the 3-phenyl analog (Compound 11) showed TLR4 binding, suggesting dimethyl substitution could fine-tune receptor interactions .

Role of Acetamide Substituents

  • Heterocyclic vs. Aromatic Groups (): The 5-methylisoxazole in the target compound offers a balance between metabolic stability and hydrogen-bonding capacity, contrasting with bulkier groups like naphthalen-2-yl (Compound 18, 61% yield) or electron-deficient groups like 4-(trifluoromethoxy)phenyl (). Thiadiazole-containing analogs () exhibit higher molecular weights but improved stability in microsomal assays .

Q & A

Basic: What are the common synthetic routes for preparing this acetamide derivative?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Refluxing precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and acetic acid to form the pyrimidoindole core .
  • Acetamide coupling : Using thiol-containing intermediates reacted with activated acetamide derivatives under reflux conditions (e.g., ethanol or DMF) .
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate the final product .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:
Key techniques include:

  • IR spectroscopy : To confirm functional groups (e.g., C=O, N-H stretches) .
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons, methyl groups, and thioether linkages .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate purity and stoichiometry .

Advanced: How can researchers optimize reaction yields for this compound?

Answer:
Strategies include:

  • Computational reaction path searches : Quantum chemical calculations (e.g., DFT) to identify low-energy pathways and intermediates, as proposed by the ICReDD methodology .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio) to minimize trial-and-error approaches .
  • Feedback loops : Integrating experimental data with computational models to refine conditions iteratively .

Advanced: How should contradictory biological activity data be analyzed?

Answer:
Resolve discrepancies by:

  • Orthogonal assays : Validate activity using multiple methods (e.g., enzymatic vs. cell-based assays) .
  • Purity verification : Confirm compound integrity via HPLC or LC-MS, as impurities can skew results .
  • Structural analogs : Compare activity with derivatives to isolate pharmacophoric features .

Advanced: What computational tools predict the reactivity of this compound in biological systems?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock .
  • QSAR models : Corrogate structural features (e.g., substituent electronegativity) with activity data .
  • In silico ADMET : Predict pharmacokinetics (e.g., CYP450 metabolism) via platforms like SwissADME .

Basic: Which solvents are suitable for recrystallizing this compound?

Answer:
Common solvents include:

  • DMF/acetic acid mixtures : Effective for polar heterocycles .
  • Ethanol or methanol : For intermediate purification steps .
  • Diethyl ether : To remove non-polar impurities .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methyl to halogen groups) .
  • High-throughput screening : Use automated platforms to test derivatives against target proteins .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural and activity data .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants or inert atmospheres (e.g., N₂) to avoid hydrolysis .
  • Temperature : Long-term storage at –20°C recommended for labile thioether bonds .

Advanced: What role do heteroatoms (S, N) play in the biological activity of this compound?

Answer:

  • Thioether linkage : Enhances membrane permeability and modulates electron density in the pyrimidoindole core .
  • Isoxazole ring : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
  • Nitrogen atoms : Stabilize charge transfer interactions in enzyme inhibition .

Advanced: How can purification challenges (e.g., low solubility) be addressed?

Answer:

  • Gradient crystallization : Use solvent mixtures (e.g., DMF/water) to improve crystal quality .
  • Column chromatography : Employ silica gel with polar eluents (e.g., ethyl acetate/hexane) .
  • Microwave-assisted methods : Enhance solubility and reduce aggregation during purification .

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